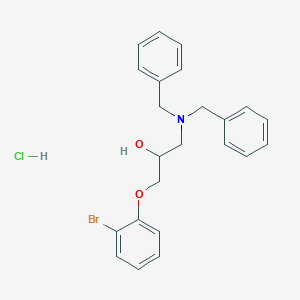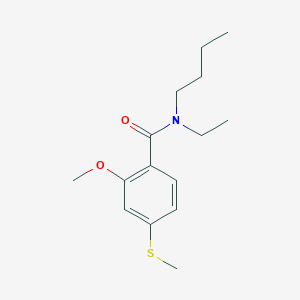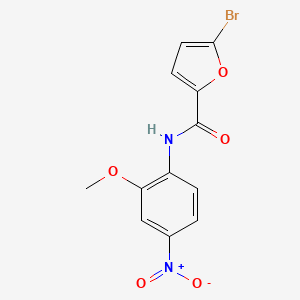
1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride
説明
1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride, also known as BDA-410, is a chemical compound that has been widely researched for its potential therapeutic applications. BDA-410 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and differentiation.
作用機序
1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation, among others. 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride binds to the ATP-binding site of GSK-3, thereby inhibiting its activity. The inhibition of GSK-3 by 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been shown to have various effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects in different disease models. In Alzheimer's disease, 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been found to reduce tau hyperphosphorylation and improve cognitive function. In bipolar disorder, 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been shown to regulate the activity of GSK-3 and improve mood-related behaviors. In cancer, 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been found to inhibit cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has several advantages for lab experiments, including its selectivity and potency as a GSK-3 inhibitor. 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been shown to be effective in various disease models, providing a useful tool for studying the role of GSK-3 in disease pathogenesis. However, 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Another direction is to study the effects of 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride on other cellular processes, such as autophagy and inflammation. Additionally, the development of more potent and selective GSK-3 inhibitors based on the structure of 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride could lead to the discovery of new therapeutic agents for various diseases.
科学的研究の応用
1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3 is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been shown to reduce tau hyperphosphorylation and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been found to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disorder. In cancer, 1-(2-bromophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
1-(2-bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2.ClH/c24-22-13-7-8-14-23(22)27-18-21(26)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVCBPWWRAVVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3977622.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977631.png)


![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)
![4-(2-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B3977655.png)
![4,4'-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3977665.png)
![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)
